molecular formula C24H23N3O2S2 B2546766 3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434296-47-6

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B2546766
CAS RN: 434296-47-6
M. Wt: 449.59
InChI Key: FJBOIPZUUMCQCH-UHFFFAOYSA-N
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Description

3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds similar to the specified chemical structure have been explored for their antibacterial and antifungal properties. For instance, thiophene-carboxamide derivatives have shown activity against various bacterial and fungal strains. The structural attributes contributing to these activities include the thiophene ring and carboxamide functionality, which are present in the compound (Vasu et al., 2005).

Antiproliferative Activity

The antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against the phospholipase C enzyme highlights the potential of related compounds in cancer research. Modifying key functional groups within this structure affects the biological activity, suggesting a precise molecular interaction mechanism that could be further explored for targeted cancer therapies (M. van Rensburg et al., 2017).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of novel heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, demonstrate the chemical versatility and potential for developing new materials or therapeutic agents. These synthetic pathways offer insights into the reactivity and functionalization of the core structure similar to the compound of interest, providing a foundation for future research in materials science or pharmaceutical development (E. A. Bakhite et al., 2005).

Cytotoxicity Studies

Research into thieno[2,3-b]pyridine and related derivatives' cytotoxicity against various cancer cell lines, including their molecular interactions with target enzymes, supports the exploration of structurally similar compounds for therapeutic applications. These studies shed light on the compound's potential mechanism of action and its effectiveness across different cancer types, offering a pathway for the development of new anticancer agents (Joyce Hung et al., 2014).

properties

IUPAC Name

6-amino-N-(4-methoxyphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-29-15-11-9-14(10-12-15)26-23(28)22-21(25)20-19(18-8-5-13-30-18)16-6-3-2-4-7-17(16)27-24(20)31-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBOIPZUUMCQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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